molecular formula C6H7ClF2N2O2S B11715487 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1883290-15-0

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B11715487
CAS No.: 1883290-15-0
M. Wt: 244.65 g/mol
InChI Key: YGAJVOCRTNUJIB-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group, a methyl group, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl group and the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions occur efficiently.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Addition Reactions: The difluoroethyl group can engage in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic or acidic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Sulfonamide Derivatives: Formed from substitution reactions.

    Oxidized or Reduced Sulfur Compounds: Resulting from redox reactions.

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Employed in the development of advanced materials with unique properties, such as fluorinated polymers.

    Chemical Biology: Utilized in the study of biological processes and the development of chemical probes for imaging and diagnostics.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through covalent modification or non-covalent interactions. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

    1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the methyl group, which may affect its reactivity and binding properties.

    1-(2,2,2-Trifluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride: Contains a trifluoroethyl group instead of a difluoroethyl group, potentially altering its chemical properties and biological activity.

    1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-sulfonyl chloride: The position of the sulfonyl chloride group is different, which can influence the compound’s reactivity and interactions.

Uniqueness: 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and lipophilicity, while the sulfonyl chloride group provides a reactive site for further functionalization.

Properties

CAS No.

1883290-15-0

Molecular Formula

C6H7ClF2N2O2S

Molecular Weight

244.65 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-5-methylpyrazole-4-sulfonyl chloride

InChI

InChI=1S/C6H7ClF2N2O2S/c1-4-5(14(7,12)13)2-10-11(4)3-6(8)9/h2,6H,3H2,1H3

InChI Key

YGAJVOCRTNUJIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)F)S(=O)(=O)Cl

Origin of Product

United States

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